molecular formula C11H12O3 B8733511 3-Benzyloxetane-3-carboxylic acid

3-Benzyloxetane-3-carboxylic acid

Cat. No. B8733511
M. Wt: 192.21 g/mol
InChI Key: ZWQSLNACKHYUOW-UHFFFAOYSA-N
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Patent
US09296745B2

Procedure details

Jones reagent, (130 mL of a 2.3 M solution) previously prepared by adding hydrochloric acid (46 mL) to water (150 mL) followed by chromium (VI) oxide (55.5 g), was added dropwise to a solution of (3-benzyloxetan-3-yl)methanol (40 g, 0.2 mol) in acetone (600 mL). The reaction mixture was stirred at room temperature for 5 h. Isopropanol (18 g) was added and the mixture was extracted with ether (4 L), washed with NaH2PO4 (1M in water, 200 mL) and sodium chloride (1 M in water, 200 mL). The organics were dried over sodium sulfate, filtered and concentrated. The residue was triturated with ether (100 mL) to afford the title compound (37 g, 0.2 mol, 85%) as a white solid. 1H NMR (300 MHz, DMSO-d6) δ 3.22 (s, 2H), 4.49-4.51 (d, 2H), 4.65-4.67 (d, 2H), 7.12-7.27 (m, 5H), 12.85 (s, 1H).
Name
Jones reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Three
Quantity
55.5 g
Type
catalyst
Reaction Step Four
Quantity
18 g
Type
solvent
Reaction Step Five
Yield
85%

Identifiers

REACTION_CXSMILES
CC(C)=[O:3].OS(O)(=O)=O.O=[Cr](=O)=O.Cl.O.[CH2:16]([C:23]1([CH2:27][OH:28])[CH2:26][O:25][CH2:24]1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>CC(C)=O.[O-2].[Cr+6].[O-2].[O-2].C(O)(C)C>[CH2:16]([C:23]1([C:27]([OH:3])=[O:28])[CH2:24][O:25][CH2:26]1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:0.1.2,7.8.9.10|

Inputs

Step One
Name
Jones reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
46 mL
Type
reactant
Smiles
Cl
Name
Quantity
150 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
40 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C1(COC1)CO
Name
Quantity
600 mL
Type
solvent
Smiles
CC(=O)C
Step Four
Name
Quantity
55.5 g
Type
catalyst
Smiles
[O-2].[Cr+6].[O-2].[O-2]
Step Five
Name
Quantity
18 g
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ether (4 L)
WASH
Type
WASH
Details
washed with NaH2PO4 (1M in water, 200 mL) and sodium chloride (1 M in water, 200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was triturated with ether (100 mL)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1(COC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.2 mol
AMOUNT: MASS 37 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.